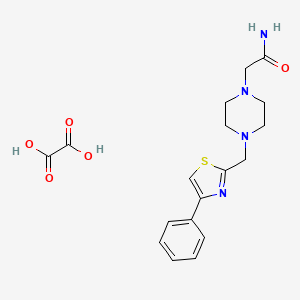
N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine (DCBT) is a highly versatile compound that has a wide range of applications in scientific research. It is a member of the benzothiazole family, a group of compounds that are used in research for their unique properties and ability to interact with other molecules. DCBT has been used for a variety of purposes, ranging from the synthesis of new compounds to its use as a reagent in biochemical assays.
科学的研究の応用
Antitumor Activity
N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine and its derivatives have been explored for their potent and selective antitumor activities. They are particularly effective against various cancer cell lines such as breast, ovarian, colon, and renal cell lines. The mode of action is suspected to involve metabolism, as sensitive cell lines show significant drug uptake and biotransformation (Chua et al., 1999).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of various derivatives of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine have been extensively studied. These analyses include the use of techniques like FT-IR, NMR, LC-Mass, UV-Visible spectra, and X-ray diffraction methods. Such studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in medicinal chemistry (GayathriB. et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives, including N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine, have been examined for their effectiveness as corrosion inhibitors. These compounds exhibit significant inhibition efficiency, making them useful in protecting metals against corrosion, particularly in acidic environments (Salarvand et al., 2017).
Antimicrobial Properties
Some derivatives of N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine have shown promising antimicrobial properties. They have been tested against a range of bacterial and fungal strains, demonstrating significant bioactivity. This opens up potential applications in the development of new antimicrobial agents (Nayak & Bhat, 2023).
作用機序
Mode of Action
It is suggested that it may act as an allosteric modulator, enhancing the efficacy of agonists at the a3 adenosine receptor . This could result in amplified signaling through the receptor, leading to changes in cellular function.
Biochemical Pathways
Modulation of the a3 adenosine receptor could potentially impact a variety of downstream signaling pathways, including those involved in inflammation and pain perception .
Result of Action
Based on its potential interaction with the a3 adenosine receptor, it could potentially modulate cellular responses to inflammation and pain .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-9-6-5-8(7-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSXBYLHFRVNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-1,3-benzothiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2454467.png)





![N-(3-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2454474.png)
![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2454476.png)
![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)

